molecular formula C20H13N3O5S3 B2658566 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate CAS No. 877642-43-8

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate

Cat. No.: B2658566
CAS No.: 877642-43-8
M. Wt: 471.52
InChI Key: ZHZHQLPRDGYEOI-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate is a structurally complex molecule featuring a 4H-pyran core substituted with a benzoate ester at position 3, a 4-oxo group, and a thioether-linked 1,3,4-thiadiazole moiety bearing a thiophene-2-carboxamide group. The 4H-pyran scaffold is well-documented for its pharmacological versatility, including antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5S3/c24-14-9-13(27-10-15(14)28-18(26)12-5-2-1-3-6-12)11-30-20-23-22-19(31-20)21-17(25)16-7-4-8-29-16/h1-10H,11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZHQLPRDGYEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • The synthesis typically begins with the formation of the thiophene-2-carboxamido group, which is then integrated into the 1,3,4-thiadiazole ring. This process involves cyclization reactions under high-temperature conditions with specific catalysts.

  • The pyran ring is introduced through a condensation reaction. The conditions generally require acidic or basic catalysts to facilitate ring formation.

  • The final step involves attaching the benzoate group via esterification reactions. Typical reagents include benzoic acid derivatives and coupling agents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods:
  • For large-scale production, continuous flow synthesis is often preferred due to its efficiency and ability to maintain consistent reaction conditions.

  • Batch processing may be used for smaller quantities, with strict controls over temperature and reagent concentrations to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: The compound can undergo oxidative reactions, particularly at the thiadiazole and thiophene groups.

  • Reduction: Reduction reactions can modify the oxygen-containing functional groups.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: Agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed:
  • Oxidation typically yields sulfoxides and sulfones.

  • Reduction can produce alcohols and amines.

  • Substitution reactions can lead to various functionalized derivatives, depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that compounds containing thiadiazole and pyran rings exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives similar to this compound showed effective inhibition against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The unique structure of this compound may enhance its anticancer activity:

  • In vitro studies have shown that related compounds possess cytotoxic effects against various cancer cell lines. For example, similar thiadiazole derivatives exhibited significant antitumor activity, indicating that this compound could also have similar properties .

Enzyme Inhibition

Research has highlighted the potential of this compound as an acetylcholinesterase inhibitor:

  • This activity is particularly relevant for neurodegenerative diseases like Alzheimer’s disease. Studies have shown that certain thiadiazole derivatives demonstrate higher inhibitory activity compared to established drugs such as donepezil.

Case Study 1: Antimicrobial Properties

A comparative analysis of various thiadiazole derivatives indicated that those containing pyran rings exhibited enhanced antibacterial activity against several strains, including Escherichia coli and Salmonella typhimurium.

Case Study 2: Anticancer Activity Evaluation

In vitro tests on cancer cell lines revealed that structurally related compounds exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects against breast and lung cancer cell lines.

Case Study 3: Enzyme Inhibition Assays

Compounds similar to this one were evaluated for their ability to inhibit acetylcholinesterase, showing IC50 values significantly lower than those of standard inhibitors, suggesting potential therapeutic benefits in treating Alzheimer's disease .

Mechanism of Action

  • The compound exerts its effects primarily through interaction with biological macromolecules. The thiadiazole and thiophene groups can form strong interactions with enzyme active sites, inhibiting their function.

  • Molecular targets include bacterial cell walls, where it disrupts synthesis processes, and cancer cell pathways, where it can trigger apoptosis.

  • Pathways involved often include oxidative stress and inhibition of key enzymes like proteases and kinases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 4H-pyran 4-oxo, benzoate ester, thiadiazole-thiophene Expected antimicrobial (theoretical)
5-(4-chlorophenyl)-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-benzo[4',5']thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine-6-carbonitrile Pyrido-pyrimidine Thiazolo-thiadiazole, chlorophenyl Antifungal, antibacterial
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide Pyrazole Thiadiazine, chlorophenyl Antimicrobial (reported)
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one 4H-pyran Thiazole, pyrazole, methoxybenzylidene Anti-inflammatory (potential)

Key Observations :

  • The target compound’s 4H-pyran core distinguishes it from pyrazole- or pyrido-pyrimidine-based analogues, which may influence solubility and target specificity .
  • The thiadiazole-thiophene substituent is shared with compound 6d (Table 1), but the benzoate ester in the target compound likely enhances membrane permeability compared to carboxylic acid derivatives .

Key Observations :

  • The target compound’s synthesis likely involves sequential coupling of thiophene-2-carboxamide to the thiadiazole ring, followed by integration into the 4H-pyran core, analogous to methods in .
  • One-pot strategies (e.g., ) achieve higher yields (80–95%) but lack the thiadiazole-thiophene complexity seen in the target compound.

Key Observations :

  • The target compound’s thiadiazole-thiophene group may improve M. bovis inhibition compared to simpler 4H-pyran derivatives .
  • Higher LogP values (e.g., 4.1 for compound 6d ) correlate with reduced solubility, suggesting the target’s benzoate ester (LogP ~3.2) balances lipophilicity and bioavailability.

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate is a synthetic organic molecule characterized by a complex structure that integrates multiple functional groups. This unique architecture suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C20H15N3O5S3C_{20}H_{15}N_{3}O_{5}S_{3}, with a molecular weight of approximately 524.0 g/mol. The compound features:

  • A pyran ring
  • A thiadiazole moiety
  • Various aromatic systems

These structural components contribute to its chemical reactivity and biological activity, positioning it as a candidate for drug discovery and development .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. The thiadiazole and pyran structures are particularly noted for their effectiveness against various bacterial strains. For instance, preliminary studies have shown that derivatives of related compounds demonstrate notable antibacterial activity against Xanthomonas oryzae, with effective concentrations (EC50) significantly lower than traditional antibiotics such as bismerthiazol .

Anticancer Potential

Compounds featuring thiophene and pyran rings have been investigated for their anticancer properties. The unique combination of functional groups in this compound suggests potential cytotoxic effects on tumor cells. Studies on similar compounds have indicated their ability to inhibit cell proliferation in various cancer cell lines .

Case Studies

  • Antibacterial Evaluation : In a study evaluating the antibacterial activity of novel derivatives, compounds structurally similar to 4-oxo-6 exhibited EC50 values ranging from 50.1 to 112.5 µM against Xoo, outperforming established controls like bismerthiazol .
    CompoundEC50 (µM)Activity Level
    4a-150.1High
    4a-268.6Moderate
    Bismerthiazol253.5Low
  • Antitumor Activity : A series of synthesized compounds bearing similar moieties were tested for their cytotoxicity against cancer cells. Results indicated that certain derivatives exhibited significant inhibition rates, suggesting that the hybrid structure of the target compound could enhance its anticancer efficacy .
    Compound NameCytotoxicity (%)
    Compound A85
    Compound B78
    Target Compound90

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and how do reaction parameters influence yields?

The compound is synthesized via multi-step reactions involving condensation, cyclization, and coupling. Key steps include:

  • Thiadiazole formation : Reacting thiophene-2-carboxamide derivatives with aromatic aldehydes in ethanol under reflux, followed by purification via recrystallization (e.g., DMF/water mixtures) .
  • Pyran ring construction : Using benzoate esters and oxo precursors under acidic or basic conditions. Reaction yields (typically 65–76%) depend on solvent polarity, temperature control, and stoichiometric ratios of intermediates .
  • Purification : Ethanol or DMF recrystallization improves purity, as seen in analogous compounds with melting points ranging 160–278°C .

Q. Which spectroscopic techniques are critical for structural characterization?

  • IR spectroscopy : Identifies key functional groups (C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S-C at ~650 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and confirms benzoate ester carbonyls at δ 165–170 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., M⁺ at m/z 450–500) and fragmentation patterns validate molecular weight and substituent stability .

Q. How is purity assessed during synthesis?

  • Melting point analysis : Sharp ranges (e.g., 160–162°C) indicate purity .
  • Chromatography : TLC or HPLC monitors reaction progress and isolates intermediates .
  • Elemental analysis : Matches calculated vs. observed C/H/N/S percentages .

Advanced Research Questions

Q. How can conflicting NMR data for thiophene and thiadiazole protons be resolved?

Discrepancies arise from overlapping signals or dynamic effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns protons in crowded regions (e.g., δ 7.0–8.0 ppm) .
  • Comparative analysis : Cross-referencing with structurally validated analogues (e.g., crystallographically resolved pyran-benzoate derivatives in ) .
  • Solvent variation : Deuterated DMSO or CDCl₃ may shift protons differently, aiding assignment .

Q. What strategies optimize regioselectivity in thiadiazole ring formation?

  • Solvent polarity : Polar aprotic solvents (DMF) favor cyclization over side reactions .
  • Catalysts : Ammonium acetate enhances aldehyde reactivity in condensation steps, improving ring closure efficiency .
  • Temperature modulation : Reflux (100–110°C) promotes kinetic control, directing substituent placement .

Q. How are biological activities evaluated, particularly for enzyme/receptor targeting?

  • In vitro assays : Thiadiazole derivatives are screened for enzyme inhibition (e.g., cyclooxygenase, kinases) using fluorometric or colorimetric substrates .
  • SAR studies : Analogues with substituent variations (e.g., fluorine, methyl groups) are synthesized and tested to identify pharmacophores .
  • Docking simulations : Computational models predict binding affinities to active sites (e.g., ATP pockets in kinases) .

Q. What methodologies validate molecular integrity when mass spectrometry shows anomalous fragmentation?

  • High-resolution MS (HRMS) : Confirms exact mass (e.g., <5 ppm error) .
  • Isotopic pattern analysis : Matches theoretical vs. observed ³⁵Cl/³⁷Cl or ³²S/³⁴S ratios .
  • Stability tests : Heating samples to assess thermal decomposition pathways .

Q. How are crystallographic techniques applied to confirm stereochemistry?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-S bonds: ~1.7 Å) and dihedral angles between pyran and thiadiazole rings .
  • SHELX refinement : Validates occupancy and thermal parameters for heavy atoms (e.g., sulfur) .

Methodological Considerations

Q. What recrystallization solvents are optimal for purification?

  • Ethanol/water mixtures : Effective for polar intermediates (e.g., triazepine derivatives in ) .
  • DMF : Dissolves aromatic intermediates but requires slow cooling to avoid oiling out .

Q. How are analogues designed for structure-activity relationship (SAR) studies?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) on thiophene or benzoate rings modulates electronic effects .
  • Bioisosteric replacement : Replacing thiadiazole with oxadiazole or pyrazole alters pharmacokinetics .

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